molecular formula C19H24O2 B3179398 1,3-Bis(2,5-dimethylphenoxy)propane CAS No. 415724-02-6

1,3-Bis(2,5-dimethylphenoxy)propane

Cat. No.: B3179398
CAS No.: 415724-02-6
M. Wt: 284.4 g/mol
InChI Key: KOWGJVKUFFVJJK-UHFFFAOYSA-N
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Description

1,3-Bis(2,5-dimethylphenoxy)propane is an organic compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . It is characterized by the presence of two 2,5-dimethylphenoxy groups attached to a propane backbone. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,5-dimethylphenoxy)propane can be synthesized through the reaction of 2,5-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2C8H10O+C3H6Br2C19H24O2+2KBr2 \, \text{C}_8\text{H}_{10}\text{O} + \text{C}_3\text{H}_6\text{Br}_2 \rightarrow \text{C}_{19}\text{H}_{24}\text{O}_2 + 2 \, \text{KBr} 2C8​H10​O+C3​H6​Br2​→C19​H24​O2​+2KBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,5-dimethylphenoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis(2,5-dimethylphenoxy)propane is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a reference standard for analytical methods.

    Biology: In the study of enzyme interactions and as a model compound for understanding biological processes.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,5-dimethylphenoxy)propane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trimethylsiloxy)propane: Similar in structure but with trimethylsiloxy groups instead of dimethylphenoxy groups.

    1,3-Diphenoxypropane: Contains phenoxy groups without the methyl substitutions.

Uniqueness

1,3-Bis(2,5-dimethylphenoxy)propane is unique due to the presence of methyl groups on the phenoxy rings, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s hydrophobicity and steric effects, leading to distinct properties compared to its analogs.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenoxy)propoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-14-6-8-16(3)18(12-14)20-10-5-11-21-19-13-15(2)7-9-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWGJVKUFFVJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415724-02-6
Record name 1,1'-(Propane-1,3-diylbis(oxy))bis(2,5-dimethylbenzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415724026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(PROPANE-1,3-DIYLBIS(OXY))BIS(2,5-DIMETHYLBENZENE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYH33245EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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